Cas no 24339-58-0 (2,3,4,5-Tetrabromoaniline)

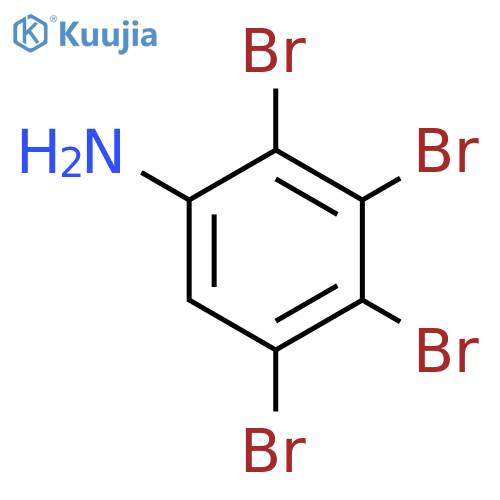

2,3,4,5-Tetrabromoaniline structure

商品名:2,3,4,5-Tetrabromoaniline

2,3,4,5-Tetrabromoaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine,2,3,4,5-tetrabromo-

- 2,3,4,5-tetrabromoaniline

- DTXSID70179075

- SCHEMBL6675090

- 24339-58-0

- Benzenamine, 2,3,4,5-tetrabromo-

- A819343

- 2,3,4,5-Tetrabromoaniline

-

- インチ: InChI=1S/C6H3Br4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2

- InChIKey: ZRLODVWGYJSMCP-UHFFFAOYSA-N

- ほほえんだ: NC1=CC(Br)=C(Br)C(Br)=C1Br

計算された属性

- せいみつぶんしりょう: 404.69979

- どういたいしつりょう: 404.7

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 2.612

- ふってん: 369.3°C at 760 mmHg

- フラッシュポイント: 177.1°C

- 屈折率: 1.711

- PSA: 26.02

2,3,4,5-Tetrabromoaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T291030-10mg |

2,3,4,5-Tetrabromoaniline |

24339-58-0 | 10mg |

$1022.00 | 2023-05-17 | ||

| TRC | T291030-25mg |

2,3,4,5-Tetrabromoaniline |

24339-58-0 | 25mg |

$ 3000.00 | 2023-09-06 | ||

| abcr | AB604400-250mg |

2,3,4,5-Tetrabromoaniline; . |

24339-58-0 | 250mg |

€452.10 | 2024-07-19 | ||

| abcr | AB604400-1g |

2,3,4,5-Tetrabromoaniline; . |

24339-58-0 | 1g |

€852.00 | 2024-07-19 | ||

| TRC | T291030-2.5mg |

2,3,4,5-Tetrabromoaniline |

24339-58-0 | 2.5mg |

$282.00 | 2023-05-17 | ||

| TRC | T291030-5mg |

2,3,4,5-Tetrabromoaniline |

24339-58-0 | 5mg |

$529.00 | 2023-05-17 | ||

| abcr | AB604400-500mg |

2,3,4,5-Tetrabromoaniline; . |

24339-58-0 | 500mg |

€623.50 | 2024-07-19 |

24339-58-0 (2,3,4,5-Tetrabromoaniline) 関連製品

- 29213-03-4(2,6-Dibromobenzene-1,4-diamine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24339-58-0)2,3,4,5-Tetrabromoaniline

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):268/369/505